molecular formula C20H10Cl2O4S B2935021 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate CAS No. 327078-50-2

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate

Cat. No. B2935021
M. Wt: 417.26
InChI Key: OHDLVYBAHNFWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate” is a complex organic compound. It contains several functional groups, including a benzoxathiol group, a 4-chlorophenyl group, and a 4-chlorobenzoate group . These groups are common in various organic compounds and can contribute to the compound’s overall properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of aromatic rings could lead to π-π interactions, and the chlorine atoms could participate in halogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzoxathiol and chlorobenzoate groups could potentially undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of aromatic rings and chlorine atoms could affect its solubility, melting point, and boiling point .

Scientific Research Applications

Antiviral and Antibacterial Applications

Compounds structurally related to "7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate" have been synthesized and evaluated for their biological activities. For instance, a study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides reveals the potential of chlorophenyl derivatives in antiviral applications. These compounds showed certain activities against the tobacco mosaic virus, highlighting their relevance in the development of new antiviral agents (Chen et al., 2010). Additionally, new oxime ester derivatives with chlorophenyl groups have been synthesized and found to possess significant antibacterial activity against various bacterial strains, indicating their potential in antibiotic development (Liu et al., 2008).

Environmental Degradation and Remediation

Research on chlorophenyl derivatives extends to environmental science, particularly in the degradation of pollutants. Studies on the microbial degradation of chlorophenols and related compounds demonstrate the capability of microorganisms to break down chlorinated aromatic compounds, which are notorious for their persistence and toxicity in the environment. This highlights the importance of such compounds in understanding and enhancing bioremediation processes (Olaniran & Igbinosa, 2011).

Organic Chemistry and Synthesis

In the field of organic chemistry, chlorophenyl derivatives serve as key intermediates in the synthesis of complex molecules. Studies focusing on the synthesis and properties of monocyclic 5H-1,2-oxathioles and their derivatives provide insights into the reactivity and applications of sulfur-containing compounds in organic synthesis. These investigations contribute to the development of new synthetic methodologies and the production of novel compounds with potential applications in various fields (Ono et al., 2003).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and potential biological effects. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended for use in fields like medicine or materials science .

properties

IUPAC Name

[7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2O4S/c21-13-5-1-11(2-6-13)16-9-15(10-17-18(16)26-20(24)27-17)25-19(23)12-3-7-14(22)8-4-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDLVYBAHNFWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Cl)SC(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate

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